1-(2-Aminothiazol-5-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C5H8N2OS |
|---|---|
Molecular Weight |
144.20 g/mol |
IUPAC Name |
1-(2-amino-1,3-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C5H8N2OS/c1-3(8)4-2-7-5(6)9-4/h2-3,8H,1H3,(H2,6,7) |
InChI Key |
SUXKQNSZVCCRGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(S1)N)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Aminothiazol 5 Yl Ethan 1 Ol and Analogues
Classical and Contemporary Approaches to 2-Aminothiazole (B372263) Synthesis
The formation of the 2-aminothiazole scaffold is a cornerstone of many synthetic routes. The Hantzsch thiazole (B1198619) synthesis remains a widely utilized and efficient method, though several other valuable techniques have emerged.
Hantzsch-Type Condensation Reactions.mdpi.comnih.gov
The Hantzsch thiazole synthesis is a classical and highly effective method for the preparation of thiazole derivatives. derpharmachemica.com This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). ijsrst.comresearchgate.nettandfonline.com The versatility of this method allows for the introduction of various substituents onto the thiazole ring, making it a valuable tool in medicinal chemistry. ijsrst.comresearchgate.net
The most common variation of the Hantzsch synthesis for preparing 2-aminothiazoles involves the reaction between an α-haloketone and thiourea. ijsrst.comresearchgate.nettandfonline.com The reaction proceeds through the initial formation of an intermediate by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular condensation and dehydration to yield the final 2-aminothiazole product. The aromaticity of the resulting thiazole ring is a significant driving force for this reaction. youtube.com
The reaction is often carried out by heating the reactants in a suitable solvent, such as ethanol (B145695). mdpi.comyoutube.com The initial product is typically the hydrohalide salt of the 2-aminothiazole, which can then be neutralized with a weak base to afford the free amine. youtube.com The simplicity and high yields of this method have contributed to its long-standing popularity in organic synthesis. youtube.com
Table 1: Examples of Hantzsch Thiazole Synthesis
| α-Haloketone | Thio-component | Product | Reference |
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | youtube.com |
| α-Bromo-3-methoxyacetophenone | 2-Aminothiazole | 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole (B3168287) | nih.gov |
| 3-(2-Bromoacetyl)-4-hydroxy-chromene-2-one | Thiourea derivatives | 2-Aminothiazole derivatives with 4-hydroxy-chromene-2-one at position 4 | nih.gov |
A common approach within the Hantzsch synthesis involves the in situ or preceding α-halogenation of a ketone, which is then reacted with thiourea without isolation of the α-haloketone intermediate. derpharmachemica.com This method avoids the handling of potentially lachrymatory and toxic α-haloketones. bepls.com
The halogenation of ketones at the α-position can be achieved under acidic or basic conditions using elemental halogens like bromine (Br₂), chlorine (Cl₂), or iodine (I₂). wikipedia.orglibretexts.orglibretexts.org In acidic media, the reaction proceeds through an enol intermediate, and typically results in the monohalogenation of the more substituted α-carbon. wikipedia.orglibretexts.orglibretexts.org The rate-determining step in this acid-catalyzed process is the formation of the enol. libretexts.orglibretexts.org
Following halogenation, the resulting α-haloketone readily undergoes condensation with thiourea to form the desired 2-aminothiazole. For instance, α-bromination of 2-acetylpyridine (B122185) followed by condensation with thiourea has been used to synthesize 2-amino-4-(2-pyridyl)thiazole derivatives. nih.gov
Multi-Component Reactions for 2-Aminothiazole Derivative Formation.derpharmachemica.com
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 2-aminothiazole derivatives in a single step from three or more starting materials. mdpi.comresearchgate.net These reactions are highly valued for their ability to rapidly generate molecular diversity. researchgate.net
One example involves the reaction of an acetamide (B32628) derivative, various substituted benzaldehydes, and malononitrile (B47326) to produce pyran derivatives containing a thiazole moiety. mdpi.com Another MCR involves the reaction of the same acetamide derivative with substituted benzaldehydes and thiourea to yield pyrimidine (B1678525) scaffolds. mdpi.com A three-component reaction of allenyl isothiocyanates, amines, and electrophiles has also been developed to produce highly substituted 2-amino-1,3-thiazole derivatives under mild, catalyst-free conditions. researchgate.net
Iodine-Mediated Cyclization Protocols.derpharmachemica.com
Iodine has emerged as a versatile reagent in organic synthesis, promoting various cyclization reactions under mild conditions. rsc.orgnih.govmdpi.com In the context of 2-aminothiazole synthesis, iodine can be used to facilitate the cyclization of appropriate precursors.
One such protocol involves the reaction of ketones with thiourea in the presence of iodine. nih.gov For example, acetophenone (B1666503) or cyclohexanone (B45756) can react with thiourea and iodine to form 4,5-substituted-2-aminothiazoles. nih.gov A plausible mechanism for this type of reaction involves the in situ formation of an α-iodoketone from the starting ketone and iodine, which then undergoes the classical Hantzsch condensation with thiourea. researchgate.net Iodine-promoted oxidative cyclization has also been employed in the synthesis of fused thiazole systems. nih.gov
Targeted Synthesis of the Ethan-1-ol Moiety
The introduction of the ethan-1-ol group at the 5-position of the 2-aminothiazole ring is a key step in the synthesis of 1-(2-aminothiazol-5-yl)ethan-1-ol. This can be achieved through various synthetic manipulations of a pre-formed thiazole ring.
One reported method for creating a 2-(thiazol-5-yl)ethan-1-ol derivative involves a multi-step sequence starting from a 2-aminothiazole. researchgate.net This particular synthesis utilized a halogen-dance reaction followed by the introduction of a vinyl group and subsequent reaction with oxirane to form the desired ethanol moiety. researchgate.net
Reduction Strategies of Corresponding Ketones
A primary and straightforward method for the synthesis of 1-(2-aminothiazol-5-yl)ethan-1-ol is the reduction of its corresponding ketone precursor, 1-(2-aminothiazol-5-yl)ethan-1-one. The selection of the reducing agent is critical to ensure the selective reduction of the ketone's carbonyl group without affecting the aminothiazole ring or other functional groups that may be present in more complex analogues.
Chemoselective reduction involves the selective reaction of one functional group in the presence of others. youtube.com For the conversion of 1-(2-aminothiazol-5-yl)ethan-1-one to the desired alcohol, a mild reducing agent is required to prevent over-reduction or reaction with the amino group on the thiazole ring.
Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its excellent chemoselectivity. youtube.com It is a mild reducing agent capable of reducing aldehydes and ketones to their corresponding alcohols efficiently. youtube.comorganic-chemistry.org Unlike stronger reducing agents such as lithium aluminum hydride (LAH), sodium borohydride typically does not reduce esters, amides, or carboxylic acids, making it ideal for multifunctional molecules. youtube.com The reduction is generally performed in a protic solvent like methanol (B129727) or ethanol, which also serves as the proton source to protonate the resulting alkoxide intermediate. youtube.com This method is advantageous due to its operational simplicity, mild reaction conditions, and high yields. organic-chemistry.org Sodium aminodiboranate has also been identified as a reagent that can rapidly and selectively reduce aldehydes and ketones to alcohols under mild conditions. thieme-connect.de
Table 1: Comparison of Reducing Agents for Ketone Reduction
| Reagent | Selectivity | Typical Solvents | Key Advantages |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Reduces aldehydes and ketones youtube.com | Methanol, Ethanol | High chemoselectivity, mild conditions, operational simplicity youtube.comorganic-chemistry.org |
| Lithium Aluminum Hydride (LAH) | Reduces most carbonyl functional groups youtube.com | THF, Diethyl ether | High reactivity, broad applicability |
| Sodium Aminodiboranate (NaADBH) | Reduces aldehydes and ketones thieme-connect.de | THF | High efficiency, mild conditions, rapid reaction thieme-connect.de |
| Nickel Catalysts | Can be tuned for chemoselective reduction of α-keto amides rsc.org | Not specified | High selectivity for specific substrates rsc.org |
Nucleophilic Substitution Approaches
Nucleophilic substitution provides an alternative pathway to construct the ethanol side-chain on the 2-aminothiazole core. This approach typically involves the reaction of a nucleophile with a thiazole derivative bearing a suitable leaving group at the 5-position.
A common strategy involves the halogenation of a 2-aminothiazole at the 5-position, followed by nucleophilic displacement of the halide. jocpr.com For instance, 2-amino-5-bromothiazole can serve as an electrophile. Another relevant method involves the generation of a thiazole-based nucleophile, which then reacts with an electrophile like an epoxide. For example, a lithiated thiazole can react with oxirane in a ring-opening reaction to introduce a 2-hydroxyethyl group at the site of lithiation. researchgate.net This method is particularly useful for building the side chain directly onto a pre-formed thiazole ring. researchgate.net
Stereoselective Synthetic Pathways to 1-(2-Aminothiazol-5-yl)ethan-1-ol Enantiomers
The biological activity of chiral molecules often depends on their stereochemistry. Therefore, the development of stereoselective methods to obtain single enantiomers of 1-(2-aminothiazol-5-yl)ethan-1-ol is of significant importance. westlake.edu.cn These methods aim to control the formation of the chiral center at the carbinol carbon.
Chiral Auxiliaries and Catalysts in Stereocontrol
Asymmetric synthesis using chiral auxiliaries or catalysts is a powerful strategy for producing enantiomerically pure compounds. numberanalytics.comyoutube.com
A chiral auxiliary is an optically active compound that is temporarily attached to a non-chiral substrate. numberanalytics.comyoutube.comyoutube.com This attachment directs the subsequent reaction to occur stereoselectively, leading to the preferential formation of one enantiomer. youtube.com After the reaction, the auxiliary is removed and can often be recycled. youtube.comyoutube.com
Alternatively, asymmetric catalysis involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction. polyu.edu.hk Chiral ligands, often derived from readily available sources like amino acids or natural products, are coordinated to a metal center to create a chiral environment. westlake.edu.cnpolyu.edu.hkrsc.org In the context of synthesizing a specific enantiomer of 1-(2-aminothiazol-5-yl)ethan-1-ol, a prochiral ketone could be asymmetrically reduced using a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). polyu.edu.hk This approach has proven effective for the enantioselective reduction of a wide variety of prochiral ketones. polyu.edu.hk
Resolution Techniques for Enantiomeric Separation
Resolution is a technique used to separate a racemic mixture into its individual enantiomers. This is often employed when a direct asymmetric synthesis is not feasible or efficient.
Dynamic kinetic resolution (DKR) is a particularly effective method that can theoretically convert an entire racemic mixture into a single desired enantiomer, avoiding the 50% yield limit of traditional kinetic resolution. researchgate.net DKR combines the selective reaction of one enantiomer (kinetic resolution) with the in-situ racemization of the remaining, unreacted enantiomer. researchgate.net Enzyme-based systems are often used for this purpose. For instance, an enzyme could selectively acylate one enantiomer of racemic 1-(2-aminothiazol-5-yl)ethan-1-ol. In the presence of a second enzyme or catalyst that racemizes the unreacted alcohol enantiomer, the entire starting material can be converted into a single, enantiomerically pure acylated product. researchgate.net The biosynthesis of chiral amino alcohols using engineered enzymes like amine dehydrogenases also represents a powerful method for producing enantiopure compounds. frontiersin.orgnih.gov
Green Chemistry Approaches in 2-Aminothiazole Synthesis
The synthesis of the 2-aminothiazole scaffold, the core of the target molecule, has been a focus of green chemistry initiatives to reduce environmental impact. These approaches emphasize the use of less hazardous solvents, reduced reaction times, and energy efficiency.
Microwave-assisted organic synthesis has emerged as a significant green chemistry technique. jusst.org The synthesis of 2-aminothiazole derivatives via microwave irradiation offers advantages such as dramatically reduced reaction times (from hours to minutes), high yields, and lower energy consumption compared to conventional heating methods. nih.govasianpubs.orgresearchgate.net
Ultrasound-assisted synthesis is another energy-efficient method. The use of ultrasonic irradiation can accelerate reaction rates, leading to shorter reaction times and high yields of pure products. tandfonline.comresearchgate.netnih.gov
Other green approaches include the use of recoverable and reusable catalysts, such as magnetic nanocatalysts, which simplify product purification and minimize waste. rsc.org The replacement of toxic reagents, like elemental iodine, with safer alternatives such as trichloroisocyanuric acid (TCCA) further enhances the green credentials of the synthesis. rsc.org Electrochemical methods, which can proceed without external chemical oxidants, also represent a cleaner synthetic route. beilstein-journals.orgnih.gov
Table 2: Overview of Green Synthetic Methods for 2-Aminothiazoles
| Method | Energy Source/Catalyst | Key Advantages | Typical Reaction Time | Reference |
|---|---|---|---|---|
| Microwave-Assisted | Microwave Irradiation | Rapid reactions, high yields, low energy use | 5-15 minutes | jusst.orgnih.gov |
| Ultrasound-Assisted | Ultrasound Waves | Accelerated reaction rates, high yields, pure products | 20-60 minutes | tandfonline.comnih.gov |
| Nanocatalysis | Magnetic Nanocatalyst (e.g., Ca/4-MePy-IL@ZY-Fe₃O₄) | Recyclable catalyst, use of safer reagents (TCCA) | ~25 minutes | rsc.org |
| Electrosynthesis | Electric Current | Avoids external oxidants | Not specified | beilstein-journals.orgnih.gov |
One-Pot and Sequential Synthetic Strategies for 1-(2-Aminothiazol-5-yl)ethan-1-ol and Analogues
The synthesis of 1-(2-aminothiazol-5-yl)ethan-1-ol and its analogues can be achieved through various one-pot and sequential synthetic strategies. These methods focus on the efficient construction of the 2-aminothiazole core followed by or concurrent with the introduction of the 5-position substituent.
One-pot syntheses offer an efficient approach by combining multiple reaction steps in a single flask, which avoids the isolation and purification of intermediates. A common one-pot strategy for 2-aminothiazole derivatives involves the Hantzsch thiazole synthesis, where an α-halocarbonyl compound reacts with a thiourea. clockss.org To streamline this, α-bromination of a ketone can be performed in the same pot, immediately followed by cyclization with thiourea. For instance, various aromatic methyl ketones can be reacted with thiourea or N-substituted thioureas in the presence of copper(II) bromide, which facilitates the in-situ α-bromination leading to the formation of 4-aryl-2-aminothiazoles in good yields. clockss.org Lactic acid has also been utilized as a green catalyst and solvent for the one-pot synthesis of 2-aminothiazole derivatives from aralkyl ketones and N-bromosuccinimide (NBS) followed by reaction with thiourea. tandfonline.com
Another one-pot approach involves the use of supported reagents. For example, α-bromo ketones can be reacted with potassium thiocyanate (B1210189) on silica (B1680970) gel (KSCN/SiO2) to form an α-thiocyano ketone intermediate, which then reacts in the same pot with an amine acetate (B1210297) on alumina (B75360) (RNH3OAc/Al2O3) to yield the 2-aminothiazole. aminer.org Furthermore, multicomponent reactions (MCRs) provide a powerful tool for the one-pot synthesis of complex thiazole derivatives. nih.govnih.gov
Sequential syntheses, on the other hand, involve the step-wise construction and functionalization of the molecule. A plausible sequential route to 1-(2-aminothiazol-5-yl)ethan-1-ol would start with the synthesis of a 2-aminothiazole core, followed by functionalization at the 5-position. This can be achieved by first performing a Hantzsch synthesis to obtain a 4-substituted-2-aminothiazole. The 5-position can then be introduced through reactions like Vilsmeier-Haack formylation or Friedel-Crafts acylation to install a carbonyl group, which can subsequently be reduced to the desired alcohol.
For instance, a related compound, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, was synthesized by the reduction of the corresponding methyl acetate derivative using lithium borohydride. mdpi.com This suggests a viable sequential pathway for the target molecule could involve the synthesis of 1-(2-aminothiazol-5-yl)ethanone (B1282279) as a key intermediate, followed by its reduction.
Below are interactive data tables summarizing representative one-pot and sequential synthetic strategies for 2-aminothiazole derivatives, which are precursors or analogues to 1-(2-aminothiazol-5-yl)ethan-1-ol.
Table 1: One-Pot Synthetic Strategies for 2-Aminothiazole Derivatives
| Starting Materials | Reagents | Solvent | Conditions | Product Type | Yield (%) | Reference |
| Aromatic Methyl Ketones, Thiourea | Copper(II) Bromide | Ethanol | Reflux | 4-Aryl-2-aminothiazoles | 78-90 | clockss.org |
| Aralkyl Ketones, Thiourea | N-Bromosuccinimide, Lactic Acid | Lactic Acid | 90-100°C | 4-Aryl-2-aminothiazoles | High | tandfonline.com |
| α-Bromo Ketones | KSCN/SiO2, RNH3OAc/Al2O3 | Dichloromethane | Room Temp | 2,4-Disubstituted-2-aminothiazoles | High | aminer.org |
| Acetophenone, Thiourea | Trichloroisocyanuric Acid (TCCA), Ca/4-MePy-IL@ZY-Fe3O4 | Ethanol | 80°C | 4-Phenyl-2-aminothiazole | High | nih.gov |
Table 2: Sequential Synthetic Strategies for Functionalized 2-Aminothiazoles
| Intermediate | Reaction | Reagents | Solvent | Conditions | Product | Reference |
| 2-Aminothiazole | Halogenation/Nucleophilic Substitution | Br2/NaHCO3 then Amine | DMF | - | 5-Amino-2-aminothiazoles | High |
| 2-Amino-5-bromothiazole | Suzuki Coupling | 4-Fluorophenylboronic Acid, Pd Catalyst | - | - | N-(5-(4-Fluorophenyl)thiazol-2-yl) amides | - |
| Methyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate | Reduction | Lithium Borohydride (LiBH4) | Tetrahydrofuran (THF) | -10°C to Room Temp | Benzyl-(4-(2-hydroxyethyl)thiazol-2-yl)carbamate | - |
These tables illustrate the diversity of methods available for the synthesis of the 2-aminothiazole scaffold and its subsequent functionalization, providing a foundation for the targeted synthesis of 1-(2-aminothiazol-5-yl)ethan-1-ol and its analogues. The choice between a one-pot or sequential strategy would depend on the availability of starting materials, desired purity, and scalability of the process.
Chemical Reactivity and Derivatization Strategies
Functionalization of the Aminothiazole Ring System
The aminothiazol ring is an electron-rich heteroaromatic system, a feature that largely dictates its reactivity. The presence of the amino group and the sulfur and nitrogen heteroatoms influences the sites of reaction.
The exocyclic amino group is a key site for derivatization. Its nucleophilic nature allows for reactions with a variety of electrophiles.
Acylation: The amino group readily reacts with acylating agents like acyl chlorides and anhydrides to form N-acyl-2-aminothiazole derivatives. nih.govnih.gov This reaction is often carried out in the presence of a base such as pyridine. mdpi.com
Formation of Schiff Bases: Condensation of the amino group with aromatic aldehydes results in the formation of Schiff bases (imines). mdpi.comchemicalbook.com
Thiourea (B124793) Derivatives: Reaction with isothiocyanates leads to the synthesis of thiazolyl-thiourea derivatives. mdpi.com
A summary of representative N-substitution reactions is presented below:
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acyl chloride | N-Acyl-2-aminothiazole |
| Schiff Base Formation | Aromatic aldehyde | Imine |
| Thiourea Formation | Isothiocyanate | Thiazolyl-thiourea |
This table provides a generalized overview of N-substitution reactions.
The electron-donating amino group activates the thiazole (B1198619) ring, making it susceptible to electrophilic attack, primarily at the 5-position. ias.ac.in
Halogenation: Bromination of 2-aminothiazoles, often using bromine in a solvent like methanol (B129727) or acetic acid, yields 2-amino-5-bromothiazole. rsc.org This reaction proceeds through an addition-elimination mechanism. rsc.orgrsc.org Chlorination can also be achieved. rsc.org
Nitration: Nitration of 2-aminothiazole (B372263) with nitric acid in sulfuric acid typically results in the formation of 2-amino-5-nitrothiazole. acs.orgcdnsciencepub.comgoogle.com Under certain conditions, 2-nitraminothiazole can be formed, which can then rearrange to the 5-nitro derivative upon heating. google.comcdnsciencepub.com
While electrophilic substitution is common at the 5-position, derivatization at the 4-position is also possible, often through cyclization strategies or by using pre-functionalized starting materials. The Hantzsch thiazole synthesis, a condensation reaction between α-haloketones and thioureas, allows for the introduction of substituents at both the 4- and 5-positions from the outset. wikipedia.orgderpharmachemica.com For an already formed ring, direct substitution at the 4-position is less favored in electrophilic reactions compared to the 5-position. rsc.org However, functionalization at the 4-position can be achieved through various synthetic routes. rsc.org
The 5-position is the most reactive site for electrophilic substitution due to the activating effect of the 2-amino group. ias.ac.in Halogenation and nitration are common examples of reactions occurring at this position. rsc.orgacs.org Furthermore, the 5-halo-2-aminothiazoles can undergo subsequent nucleophilic substitution reactions, where the halide is displaced by a strong nucleophile. jocpr.com
Transformations of the Ethan-1-ol Side Chain
The ethan-1-ol side chain offers additional opportunities for chemical modification, primarily through reactions involving the hydroxyl group.
The hydroxyl group can be readily transformed into other functional groups.
Esterification: This can be achieved by reacting the alcohol with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, to form the corresponding esters. medcraveonline.comnih.gov
Etherification: The formation of ethers can be accomplished through methods like the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. rsc.org
The secondary alcohol of the ethan-1-ol side chain can be oxidized to a ketone. This transformation can be carried out using various oxidizing agents. The resulting ketone, 1-(2-aminothiazol-5-yl)ethanone (B1282279), is a valuable intermediate for further synthetic modifications. Conversely, reduction of the carbonyl group in 1-(2-aminothiazol-5-yl)ethanone can regenerate the alcohol functionality.
A summary of reactions involving the ethan-1-ol side chain is provided below:
| Reaction Type | Reagent/Condition Example | Product Functional Group |
| Esterification | Acyl chloride | Ester |
| Etherification | Alkyl halide (Williamson synthesis) | Ether |
| Oxidation | Oxidizing agent (e.g., PCC) | Ketone |
| Reduction (of corresponding ketone) | Reducing agent (e.g., NaBH4) | Alcohol |
This table illustrates the primary transformations of the ethan-1-ol side chain.
Coupling Reactions for Scaffold Expansion
The functionalization of the 2-aminothiazole ring is a critical step in the diversification of derivatives of 1-(2-Aminothiazol-5-yl)ethan-1-ol. Coupling reactions, especially those catalyzed by palladium, are powerful tools for introducing a wide range of substituents onto the thiazole core, thereby enabling the exploration of a broader chemical space.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is particularly noteworthy.
While specific studies on the direct Suzuki-Miyaura coupling of 1-(2-Aminothiazol-5-yl)ethan-1-ol are not extensively documented in publicly available literature, the reactivity of analogous 2-aminothiazole systems provides a strong indication of its potential. For the reaction to proceed, the thiazole ring would first need to be functionalized with a suitable leaving group, such as a bromine or iodine atom, at one of the ring positions, typically the 5-position.
For instance, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves a Suzuki reaction between an amide of 2-amino-5-bromothiazole and 4-fluorophenylboronic acid. mdpi.comnih.gov This highlights the feasibility of such a transformation on a 2-aminothiazole core. Similarly, 2-amino-6-arylbenzothiazoles have been synthesized in moderate to excellent yields via Suzuki cross-coupling reactions of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids and esters. nih.govresearchgate.net These examples strongly suggest that a halogenated derivative of 1-(2-aminothiazol-5-yl)ethan-1-ol could successfully undergo Suzuki-Miyaura coupling to introduce diverse aryl and heteroaryl moieties.
A general scheme for a potential Suzuki-Miyaura reaction involving a hypothetical 5-bromo-1-(2-aminothiazol-5-yl)ethan-1-ol is presented below:
Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions on Thiazole Scaffolds
| Starting Material | Coupling Partner | Catalyst System | Product | Yield | Reference |
| 2-Amino-5-bromothiazole derivative | 4-Fluorophenylboronic acid | Pd catalyst, base | N-(5-(4-fluorophenyl)thiazol-2-yl) derivative | Not specified | mdpi.comnih.gov |
| 2-Amino-6-bromobenzothiazole | Aryl boronic acids/esters | Pd(0) catalyst | 2-Amino-6-arylbenzothiazoles | Moderate to excellent | nih.govresearchgate.net |
| 6-Chloro-5H-benzo[a]phenothiazin-5-one | Phenylboronic acid | Tris(dibenzylideneacetone)palladium(0), SPhos, K3PO4 | 6-Phenyl-5H-benzo[a]phenothiazin-5-one | Not specified | researchgate.net |
The 2-aminothiazole moiety is a valuable building block for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules. The amino group at the 2-position can act as a nucleophile to react with various electrophiles, leading to the formation of a new ring fused to the thiazole core.
One common strategy is the synthesis of imidazo[2,1-b]thiazoles. This can be achieved by reacting a 2-aminothiazole with an α-haloketone. The reaction proceeds through an initial alkylation of the endocyclic nitrogen atom, followed by an intramolecular cyclization and dehydration. For example, the reaction of a 2-aminothiazole with α-bromo-3-methoxyacetophenone in heating ethyl alcohol yields a 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole (B3168287) derivative. mdpi.comnih.gov This methodology could be applied to 1-(2-aminothiazol-5-yl)ethan-1-ol to generate a new family of fused heterocyclic compounds.
Another approach to fused systems involves the reaction of 2-aminothiazoles with other bifunctional reagents. For instance, the reaction of ethyl 2-aminothiazole-4-carboxylate with phenyl isothiocyanate derivatives, followed by treatment with hydrazine (B178648) and subsequent cyclization, affords thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives. nih.gov
The versatility of the 2-aminothiazole core in the synthesis of fused heterocycles is further demonstrated by its use in multicomponent reactions and its reactions with reagents like phthalic anhydride (B1165640) or maleic anhydride to form more complex structures. bohrium.com
Table 2: Examples of Fused Heterocyclic Systems Derived from 2-Aminothiazoles
| Starting 2-Aminothiazole Derivative | Reagent | Fused System Formed | Reference |
| 2-Aminothiazole | α-Bromo-3-methoxyacetophenone | Imidazo[2,1-b]thiazole | mdpi.comnih.gov |
| Ethyl 2-aminothiazole-4-carboxylate | Phenyl isothiocyanate, Hydrazine, Benzoyl chlorides | Thiazolo[4,5-d]pyridazine | nih.gov |
| 2-Aminobenzothiazole | Chloroacetyl chloride, Thiourea | Imidazo[2,1-b]benzothiazole | bohrium.com |
Computational and Theoretical Investigations
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of "1-(2-Aminothiazol-5-yl)ethan-1-ol".
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
While specific DFT studies on "1-(2-Aminothiazol-5-yl)ethan-1-ol" are not extensively documented in publicly available literature, the principles of DFT are widely applied to analogous aminothiazole structures. These studies typically utilize functionals like B3LYP with basis sets such as 6-311++G(d,p) to optimize the molecular geometry and analyze its electronic properties.
For related aminothiazole derivatives, DFT calculations have been used to determine key electronic parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Conformational analysis of similar heterocyclic compounds using DFT has revealed the existence of multiple stable conformers. For instance, studies on thiazole-5-carboxylic acid have identified different stable conformations depending on the orientation of the substituent groups relative to the thiazole (B1198619) ring. It is plausible that "1-(2-Aminothiazol-5-yl)ethan-1-ol" also exhibits conformational isomers due to the rotational freedom of the ethanol (B145695) side chain. The relative energies of these conformers would determine their population at a given temperature.
Table 1: Representative DFT-Calculated Electronic Properties for Aminothiazole Analogs
| Compound/Analog | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-Aminothiazole (B372263) | -6.5 | -1.2 | 5.3 |
| 5-Acetyl-2-aminothiazole | -7.1 | -2.0 | 5.1 |
| Hypothetical 1-(2-Aminothiazol-5-yl)ethan-1-ol | ~ -6.8 | ~ -1.5 | ~ 5.3 |
Note: The values for the hypothetical compound are estimations based on trends observed in related structures and are for illustrative purposes only.
Prediction of Reaction Mechanisms and Pathways
Computational chemistry offers powerful tools to predict the mechanisms of chemical reactions. For "1-(2-Aminothiazol-5-yl)ethan-1-ol," theoretical studies could elucidate the pathways of its synthesis and degradation. For example, the reaction of thionyl chloride with β-amino alcohols has been computationally investigated to understand the formation of different products.
A key reaction pathway for "1-(2-Aminothiazol-5-yl)ethan-1-ol" would be its synthesis, likely involving the reaction of a suitable aminothiazole precursor with an electrophilic two-carbon synthon. DFT calculations can model the transition states and intermediates of such reactions, providing insights into the reaction kinetics and thermodynamics. This allows for the prediction of the most favorable reaction conditions and the identification of potential byproducts.
Furthermore, the degradation pathways of the molecule, such as oxidation of the alcohol or reactions involving the amino group, can be modeled. For instance, computational studies on the thermal decomposition of ethanol have identified various transition states and product distributions. researchgate.net
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are essential for predicting how "1-(2-Aminothiazol-5-yl)ethan-1-ol" might interact with biological macromolecules, a key aspect of its potential pharmacological activity.
Molecular Docking Analysis for Receptor Binding Prediction (in silico)
Docking studies on aminothiazole derivatives have been performed against a range of receptors, including kinases, oxidoreductases, and G-protein coupled receptors. nih.govasianpubs.orgnih.gov These studies aim to predict the binding mode and affinity of the ligand within the active site of the target protein. For example, 2-aminothiazole derivatives have been investigated as potential inhibitors of Aurora kinases, which are implicated in cancer. nih.gov
Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The analysis of ligand-protein interactions is a critical component of molecular docking. For aminothiazole derivatives, these interactions typically involve:
Hydrogen Bonding: The amino group and the nitrogen atom in the thiazole ring are common hydrogen bond donors and acceptors, respectively. The hydroxyl group of the ethanol side chain in "1-(2-Aminothiazol-5-yl)ethan-1-ol" can also participate in hydrogen bonding.
Hydrophobic Interactions: The thiazole ring and any alkyl substituents can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.
π-π Stacking: The aromatic thiazole ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
In docking studies of similar compounds, specific amino acid residues in the active site that form these crucial interactions are identified. researchgate.net
Binding Affinity and Energy Calculations
Molecular docking programs calculate a scoring function to estimate the binding affinity between a ligand and a protein. This score is often expressed in terms of binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger predicted interaction.
For various aminothiazole derivatives docked against different protein targets, a range of binding affinities have been reported. These values are highly dependent on the specific ligand structure and the target protein. For instance, some 2-aminothiazole derivatives have shown binding affinities in the range of -3.62 to -6.64 kcal/mol against tyrosinase oxidoreductase. asianpubs.org
Table 2: Representative Predicted Binding Affinities for Aminothiazole Analogs Against Various Receptors
| Aminothiazole Analog | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| 2-Aminothiazole Derivative | Tyrosinase Oxidoreductase | -6.64 | Ala40A, Gly43A, Tyr267B asianpubs.org |
| 5-Aminothiazole Derivative | Prolyl Oligopeptidase | Not explicitly stated in abstract | - |
| 2-Aminothiazole Derivative | Aurora Kinase A | Not explicitly stated in abstract | LEU 139, LYS 141, ASP 274 nih.gov |
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular Dynamics (MD) simulations are powerful computational methods used to understand the physical movements of atoms and molecules over time. For a compound like 1-(2-Aminothiazol-5-yl)ethan-1-ol, MD simulations can provide critical insights into its conformational stability and how it interacts with biological targets such as proteins. These simulations validate findings from molecular docking and elucidate the stability of a ligand-protein complex. nih.govnih.gov
The process involves creating a simulated environment, often an aqueous solution, and calculating the trajectory of the compound and its target protein by solving Newton's equations of motion. nih.gov This allows researchers to observe how the compound behaves within a binding pocket and to assess the stability of the interactions. nih.gov Several key parameters are analyzed during MD simulations to interpret the results.
Key parameters commonly analyzed in MD simulations include the root-mean-square deviation (RMSD), which measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. nih.gov Stable RMSD values over the course of the simulation suggest that the protein-ligand complex has reached equilibrium. nih.gov For instance, in simulations of other complex molecules, stable RMSD values of around 1.5 Å to 3.6 Å have indicated strong binding stability. nih.gov Another parameter, the solvent-accessible surface area (SASA), calculates the surface area of the molecule that is accessible to a solvent, providing insights into conformational changes and the stability of the complex. nih.gov
By analyzing these dynamics, researchers can predict the binding stability of 1-(2-Aminothiazol-5-yl)ethan-1-ol derivatives with their intended molecular targets. This information is crucial for lead optimization, helping to design molecules with improved binding affinity and residence time at the target site. nih.gov
Table 1: Key Parameters in Molecular Dynamics Simulations
| Parameter | Description | Significance in Drug Design |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions in a molecule over time compared to a reference structure. nih.govnih.gov | Indicates the stability of the ligand within the binding pocket and whether the simulation has reached equilibrium. nih.gov |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the protein and ligand, which can be important for binding and function. |
| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Indicates the compactness of the protein-ligand complex. A stable Rg suggests the complex is not unfolding. researchgate.net |
| Solvent-Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to solvent molecules. nih.gov | Provides information on how the ligand's binding affects the protein's exposure to the solvent, indicating conformational changes. nih.gov |
| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the protein. | Quantifies the strength and persistence of key interactions that contribute to binding affinity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com For derivatives of 1-(2-Aminothiazol-5-yl)ethan-1-ol, QSAR studies can establish design principles by identifying the key physicochemical properties and structural features that govern their therapeutic effects. researchgate.net
The fundamental goal of a QSAR study is to develop a predictive model that can be used to estimate the activity of new, unsynthesized compounds. researchgate.net This process begins with a dataset of molecules with known biological activities. nih.gov For each molecule, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties, size, shape, and hydrophobicity. nih.govnih.gov
Multiple linear regression (MLR) is a common statistical method used to build the QSAR model, creating an equation that links the descriptors to the observed activity. ijpbs.net The robustness and predictive power of the resulting model are rigorously evaluated using statistical metrics like the squared correlation coefficient (R²), and through validation techniques such as leave-one-out (LOO) cross-validation (Q²). researchgate.netijpbs.net
In studies of related 2-aminothiazole compounds, QSAR models have successfully identified key structural features responsible for their inhibitory activities. nih.gov For example, a study on a series of 2-aminothiazole based Lck inhibitors established an 8-parameter QSAR model that provided guidance for designing novel inhibitors with higher bioactivity. nih.gov Similarly, a QSAR study on thiazolidine (B150603) 4-one derivatives as anti-tubercular agents found that properties like high polarizability and the presence of halogen atoms increased activity. nih.gov These findings help chemists to strategically modify the core scaffold of 1-(2-Aminothiazol-5-yl)ethan-1-ol to enhance its desired biological effects.
| 3D-Descriptors | Radius of Gyration | A measure of the molecule's dimensions. researchgate.net | Provides insight into the steric bulk and conformation, which is critical for receptor binding. researchgate.net |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a cornerstone of modern drug discovery, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for 1-(2-Aminothiazol-5-yl)ethan-1-ol and its derivatives would not represent the molecule itself, but rather an abstract map of its key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. scholarsportal.info
These models can be generated using two main approaches: ligand-based or structure-based. Ligand-based models are developed by superimposing a set of active molecules and extracting their common chemical features. nih.gov Structure-based models are derived from the known 3D structure of the biological target, identifying the complementary features within its binding site. scholarsportal.info
Once a robust pharmacophore model is created and validated, it can be used as a 3D query for virtual screening of large compound databases. nih.gov This process filters extensive chemical libraries to identify molecules that match the pharmacophore's spatial and chemical requirements, thus having a higher probability of being active. nih.gov This technique is highly effective for "scaffold hopping," which is the discovery of new and chemically diverse molecules that retain the necessary pharmacophoric features for activity. nih.gov
The application of pharmacophore modeling and virtual screening can accelerate the identification of novel lead compounds based on the 1-(2-Aminothiazol-5-yl)ethan-1-ol scaffold. nih.gov For instance, research on inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) successfully used pharmacophore models to screen databases and identify nine chemically diverse and potent inhibitors. nih.gov This demonstrates the predictive power of such models and their value in guiding further research and development. scholarsportal.infonih.gov
Table 3: Common Pharmacophoric Features
| Feature | Description | Example Chemical Group |
|---|---|---|
| Hydrogen Bond Donor (HBD) | An atom (usually N or O) bonded to a hydrogen atom, capable of donating it to form a hydrogen bond. | Amine (-NH2), Hydroxyl (-OH) |
| Hydrogen Bond Acceptor (HBA) | An electronegative atom (usually N or O) with a lone pair of electrons that can accept a hydrogen in a hydrogen bond. | Carbonyl oxygen (C=O), Ether oxygen (-O-), Pyridinic nitrogen |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms, typically a benzene (B151609) or other aromatic ring. | Phenyl group, Thiazole ring |
| Hydrophobic (HY) | A nonpolar group that avoids interaction with water. | Alkyl chains, Phenyl ring |
| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. | Primary amine (-NH2) |
| Negative Ionizable (NI) | A group that can carry a negative charge at physiological pH. | Carboxylic acid (-COOH) |
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| 1-(2-Aminothiazol-5-yl)ethan-1-ol |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 1-(2-Aminothiazol-5-yl)ethan-1-ol. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to provide a complete assignment of proton (¹H) and carbon (¹³C) signals.
Predicted ¹H NMR Data: The expected ¹H NMR spectrum would feature a quartet for the methine proton (CH-OH) coupled to the methyl protons, and a doublet for the methyl group (CH₃). The thiazole (B1198619) ring proton would appear as a singlet. The amino (NH₂) and hydroxyl (OH) protons would present as broad singlets, with their chemical shifts being solvent and concentration-dependent.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| CH₃ | ~1.4 | Doublet | ~6.5 |
| CH-OH | ~4.8 | Quartet | ~6.5 |
| Thiazole-H | ~7.0 | Singlet | - |
| NH₂ | Variable (broad) | Singlet | - |
| OH | Variable (broad) | Singlet | - |
Predicted ¹³C NMR Data: The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon of the methyl group would be found in the aliphatic region, while the carbon bearing the hydroxyl group would be shifted downfield. The thiazole ring carbons would have characteristic chemical shifts, with the carbon atom bonded to the amino group appearing at a significantly downfield position.
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ | ~25 |
| CH-OH | ~65 |
| C4-Thiazole | ~120 |
| C5-Thiazole | ~145 |
| C2-Thiazole | ~170 |
2D NMR experiments such as COSY (Correlation Spectroscopy) would confirm the coupling between the methine and methyl protons of the ethanol (B145695) group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning the proton and carbon signals, respectively, and for confirming the connectivity between the ethanol side chain and the thiazole ring.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital tool for determining the molecular weight and investigating the fragmentation pathways of 1-(2-Aminothiazol-5-yl)ethan-1-ol. The nominal molecular weight of the compound is 144.19 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 144.
The fragmentation of aminothiazole derivatives often involves characteristic bond cleavages. researchgate.netresearchgate.net For 1-(2-Aminothiazol-5-yl)ethan-1-ol, the primary fragmentation is expected to be the alpha-cleavage of the C-C bond between the chiral carbon and the thiazole ring, leading to the loss of a CH₃CHO radical and the formation of a stable 2-aminothiazol-5-yl radical cation. Another significant fragmentation pathway would be the loss of a methyl radical (•CH₃) from the molecular ion to form a stable cation at m/z 129. Further fragmentation could involve the loss of water (H₂O) from the [M-CH₃]⁺ ion.
Predicted Major Fragmentation Peaks:
| m/z | Proposed Fragment |
| 144 | [M]⁺ |
| 129 | [M - CH₃]⁺ |
| 111 | [M - CH₃ - H₂O]⁺ |
| 99 | [2-aminothiazole-5-yl]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 1-(2-Aminothiazol-5-yl)ethan-1-ol is not available, studies on related aminothiazole derivatives can offer insights into the expected structural features. nih.govmdpi.com
The crystal structure of 1-(2-Aminothiazol-5-yl)ethan-1-ol is expected to be significantly influenced by hydrogen bonding. The presence of an amino group (-NH₂), a hydroxyl group (-OH), and the thiazole nitrogen atom allows for the formation of an extensive network of intermolecular hydrogen bonds. The amino group can act as a hydrogen bond donor, while the hydroxyl group can act as both a donor and an acceptor. The thiazole nitrogen is a potential hydrogen bond acceptor. These interactions would likely lead to the formation of dimeric or polymeric structures in the solid state, contributing to the stability of the crystal lattice. mdpi.com
The conformation of the ethanol side chain relative to the thiazole ring would be a key feature of the crystal structure. The torsion angles defining the orientation of the hydroxyl and methyl groups would be determined. It is plausible that the conformation adopted in the crystalline state is one that maximizes hydrogen bonding and minimizes steric hindrance.
Chiral Chromatography for Enantiomeric Purity Assessment
Since 1-(2-Aminothiazol-5-yl)ethan-1-ol contains a stereocenter at the carbon atom bearing the hydroxyl group, it exists as a pair of enantiomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.
The separation of amino alcohol enantiomers is a well-established application of chiral HPLC. oup.comscas.co.jpresearchgate.net Various types of CSPs can be employed, including polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type columns, and macrocyclic glycopeptide-based columns. scas.co.jp The choice of the CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers. For amino alcohols, derivatization of the amino and/or hydroxyl group can sometimes enhance the separation efficiency and detection sensitivity. researchgate.netnih.gov
Typical Chiral HPLC Parameters for Amino Alcohol Separation:
| Parameter | Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) or Pirkle-type |
| Mobile Phase | Hexane/Isopropanol or other alcohol mixtures with additives like trifluoroacetic acid or diethylamine |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
The retention times of the two enantiomers would differ on the chiral column, allowing for their individual quantification and the calculation of the enantiomeric excess (ee).
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The development of new and sustainable methods for synthesizing 1-(2-Aminothiazol-5-yl)ethan-1-ol and its analogs is a critical area of future research. Traditional synthetic routes, such as the Hantzsch thiazole (B1198619) synthesis, often involve harsh reaction conditions and the use of hazardous reagents. researchgate.net Future efforts will likely focus on greener and more efficient synthetic strategies.
Key areas for development include:
Catalytic Methods: Exploring novel catalysts, including metal-based and organocatalysts, to facilitate the synthesis with higher atom economy and reduced waste. Copper-catalyzed multicomponent reactions have already shown promise in the synthesis of complex thiazole derivatives. researchgate.net
Flow Chemistry: Utilizing microreactor technology to enable safer, more scalable, and highly controlled synthetic processes.
Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, offering high selectivity and milder reaction conditions.
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of thiazole-containing compounds. researchgate.net
These advancements will not only make the synthesis of 1-(2-Aminothiazol-5-yl)ethan-1-ol more environmentally friendly but also more cost-effective for potential large-scale production.
Exploration of Undiscovered Reactivity Profiles
A deeper understanding of the reactivity of 1-(2-Aminothiazol-5-yl)ethan-1-ol is essential for unlocking its full potential in the synthesis of novel derivatives. researchgate.netresearchgate.net Future research should investigate the chemical transformations of its key functional groups.
| Functional Group | Potential Reactions to Explore |
| Amino Group | Acylation, alkylation, sulfonylation, and diazotization followed by coupling reactions to introduce diverse substituents. nih.gov |
| Hydroxyl Group | Esterification, etherification, and oxidation to the corresponding ketone, 1-(2-Aminothiazol-5-yl)ethanone (B1282279). moldb.com |
| Thiazole Ring | Electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and cycloaddition reactions to build more complex molecular architectures. nih.gov |
A comprehensive study of the compound's reactivity will provide a roadmap for the rational design and synthesis of new molecules with tailored properties. researchgate.netresearchgate.net
Advanced Computational Methodologies for Predictive Modeling
In silico tools are becoming increasingly indispensable in modern drug discovery and materials science. researchgate.net For 1-(2-Aminothiazol-5-yl)ethan-1-ol, advanced computational methods can provide valuable insights and guide experimental efforts.
Future computational studies could include:
Quantum Chemical Calculations: To predict the molecule's electronic properties, reactivity, and spectroscopic signatures.
Molecular Docking: To simulate the binding of 1-(2-Aminothiazol-5-yl)ethan-1-ol and its derivatives to various biological targets, helping to identify potential therapeutic applications.
Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the structural features of thiazole derivatives with their biological activities, aiding in the design of more potent compounds. excli.de
Molecular Dynamics Simulations: To study the conformational dynamics and interactions of the molecule with its environment, providing a deeper understanding of its behavior at the molecular level.
These computational approaches can significantly accelerate the discovery process by prioritizing the synthesis of compounds with the highest probability of success. researchgate.net
Integration of 1-(2-Aminothiazol-5-yl)ethan-1-ol into Complex Molecular Libraries for High-Throughput Screening
High-throughput screening (HTS) is a powerful strategy for identifying new drug leads and functional molecules. nih.gov Incorporating 1-(2-Aminothiazol-5-yl)ethan-1-ol as a building block in combinatorial libraries can lead to the discovery of novel compounds with diverse biological activities.
Future directions in this area involve:
Diversity-Oriented Synthesis: Utilizing the versatile reactivity of 1-(2-Aminothiazol-5-yl)ethan-1-ol to generate a wide array of structurally diverse compounds.
Fragment-Based Drug Discovery: Using the aminothiazole ethanol (B145695) core as a starting fragment for the development of potent and selective inhibitors of specific biological targets.
Development of Novel Screening Platforms: Creating innovative HTS assays, such as those based on fluorescence resonance energy transfer (FRET), to identify molecules that modulate specific cellular pathways. nih.gov
The integration of this scaffold into screening libraries will expand the chemical space available for drug discovery and other applications.
Investigation of Emerging Research Areas for Thiazole Scaffolds
The thiazole motif is continually finding applications in new and exciting areas of research. nih.govcolab.ws Future investigations into 1-(2-Aminothiazol-5-yl)ethan-1-ol and its derivatives could extend to these emerging fields.
| Emerging Research Area | Potential Application of 1-(2-Aminothiazol-5-yl)ethan-1-ol Derivatives |
| Chemical Biology | Development of chemical probes to study and manipulate biological processes. |
| Materials Science | Design of novel organic materials with interesting electronic or photophysical properties. |
| Agrochemicals | Exploration as potential herbicides, fungicides, or insecticides. rsc.org |
| Targeted Drug Delivery | Use as a linker or targeting moiety in drug-conjugate systems. |
By exploring these new frontiers, researchers can uncover previously unimagined applications for this versatile chemical entity. The inherent properties of the thiazole ring, such as its ability to engage in hydrogen bonding and its metabolic stability, make it an attractive scaffold for a wide range of scientific pursuits. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
